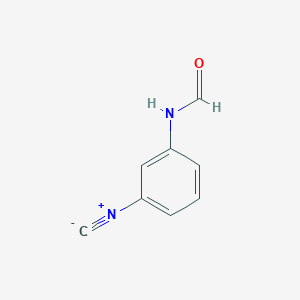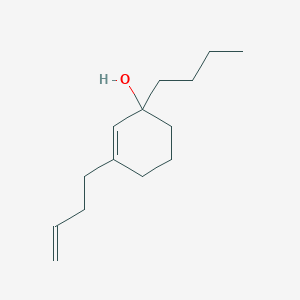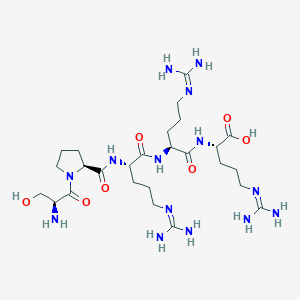
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with hydroxybutynyl and phenylpropynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide typically involves multi-step organic reactions. One possible route could involve the alkylation of morpholine with 4-hydroxybut-2-yne and 3-phenylprop-2-yne under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of the alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alkenes or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both hydroxy and phenyl groups could enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might be optimized to develop new drugs for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 4-(4-Hydroxybut-2-yn-1-yl)morpholine
- 4-(3-Phenylprop-2-yn-1-yl)morpholine
- 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)piperidine
Uniqueness
Compared to similar compounds, 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is unique due to the presence of both hydroxybutynyl and phenylpropynyl groups on the morpholine ring. This dual substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
671223-19-1 |
|---|---|
分子式 |
C17H20BrNO2 |
分子量 |
350.2 g/mol |
IUPAC 名称 |
4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c19-14-5-4-10-18(12-15-20-16-13-18)11-6-9-17-7-2-1-3-8-17;/h1-3,7-8,19H,10-16H2;1H/q+1;/p-1 |
InChI 键 |
BUWIZNBRWQRGRZ-UHFFFAOYSA-M |
规范 SMILES |
C1COCC[N+]1(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)






![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)

![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
